molecular formula C25H25Cl2N3O4 B15155416 Methyl 3-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate

Methyl 3-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B15155416
M. Wt: 502.4 g/mol
InChI Key: XZIJEGHTRSABLJ-UHFFFAOYSA-N
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Description

METHYL 3-[5-(2,4-DICHLOROPHENYL)FURAN-2-AMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a furan ring, a piperazine moiety, and a benzoate ester, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[5-(2,4-DICHLOROPHENYL)FURAN-2-AMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,4-dichlorophenyl group: This step often involves a nucleophilic substitution reaction where a dichlorophenyl group is introduced to the furan ring.

    Amidation: The furan derivative is then reacted with an amine to form the amide linkage.

    Formation of the benzoate ester: This involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

    Introduction of the piperazine moiety: The final step involves the reaction of the intermediate compound with 4-ethylpiperazine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[5-(2,4-DICHLOROPHENYL)FURAN-2-AMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

METHYL 3-[5-(2,4-DICHLOROPHENYL)FURAN-2-AMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: The compound can be studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biology: The compound can be used in biological studies to understand its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of METHYL 3-[5-(2,4-DICHLOROPHENYL)FURAN-2-AMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-[5-(2,3-DICHLOROPHENYL)FURAN-2-AMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE
  • METHYL 3-[5-(2,4-DICHLOROPHENYL)THIAZOLE-2-AMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE

Uniqueness

METHYL 3-[5-(2,4-DICHLOROPHENYL)FURAN-2-AMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C25H25Cl2N3O4

Molecular Weight

502.4 g/mol

IUPAC Name

methyl 3-[[5-(2,4-dichlorophenyl)furan-2-carbonyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C25H25Cl2N3O4/c1-3-29-10-12-30(13-11-29)21-7-4-16(25(32)33-2)14-20(21)28-24(31)23-9-8-22(34-23)18-6-5-17(26)15-19(18)27/h4-9,14-15H,3,10-13H2,1-2H3,(H,28,31)

InChI Key

XZIJEGHTRSABLJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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